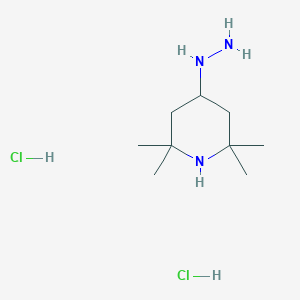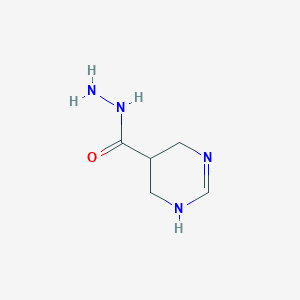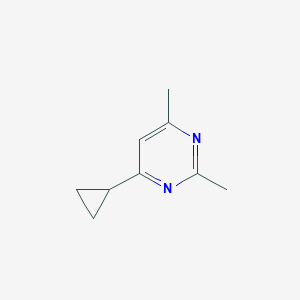
4-Cyclopropyl-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2,6-dimethylpyrimidine is an organic compound with the molecular formula C9H12N2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the pyrimidine ring, making it a unique derivative of pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,6-dimethylpyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of cyclopropylamine with 2,6-dimethylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce dihydropyrimidines .
Scientific Research Applications
4-Cyclopropyl-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism by which 4-Cyclopropyl-2,6-dimethylpyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but with an amino group at position 2.
4,6-Dimethylpyrimidine-2-thione: Contains a thione group instead of a cyclopropyl group.
2-Chloro-4,6-dimethylpyrimidine: Features a chlorine atom at position 2 instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-2,6-dimethylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the cyclopropyl group enhances the compound’s reactivity or stability .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-cyclopropyl-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C9H12N2/c1-6-5-9(8-3-4-8)11-7(2)10-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
SXDHHHOVGHQMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


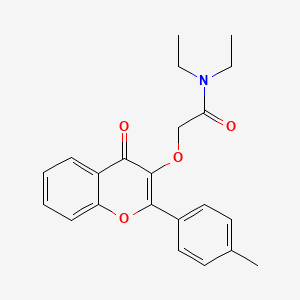
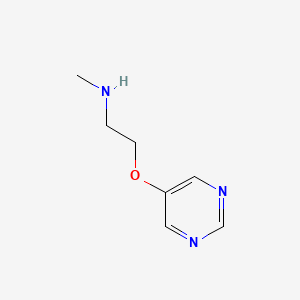

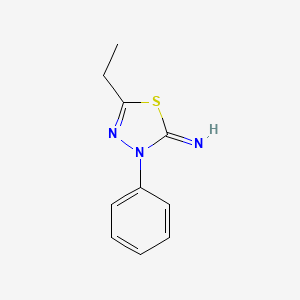
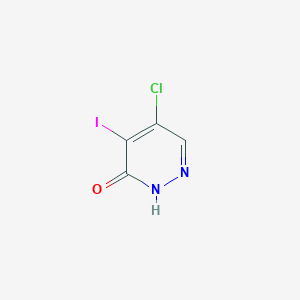
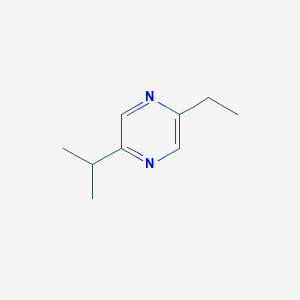


![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
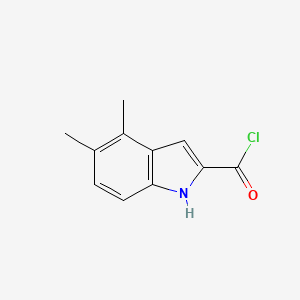
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)
